(S)-1-Benzyl-3-trifluoromethyl-piperazine
Description
Properties
IUPAC Name |
(3S)-1-benzyl-3-(trifluoromethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-9-17(7-6-16-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYSRYSDNZTANC-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(F)(F)F)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H](N1)C(F)(F)F)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Use of Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
In a protocol adapted from, 1-benzylpiperazine reacts with CF₃SO₂Cl in the presence of triphenylphosphine (PPh₃) and silver fluoride (AgF) in acetonitrile. The reaction proceeds via a radical intermediate, with AgF facilitating the generation of the trifluoromethyl radical (- CF₃).
Reaction Conditions
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Substrate : 1-Benzylpiperazine (1.0 equiv)
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Reagents : CF₃SO₂Na (1.5 equiv), PPh₃ (3.0 equiv), AgF (4.5 equiv)
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Solvent : MeCN, 50°C, 5 hours
Asymmetric Synthesis via Chiral Auxiliaries
To achieve the (S)-configuration, chiral auxiliaries or enantioselective catalysts are critical. A method reported in utilizes (S)-2-methyl-piperazine as a starting material, modified to introduce the trifluoromethyl group.
Chiral Resolution of Racemic Mixtures
Racemic 1-benzyl-3-trifluoromethyl-piperazine is resolved using (R)- or (S)-mandelic acid. The diastereomeric salts are crystallized, and the desired (S)-enantiomer is isolated.
Typical Procedure
Asymmetric Hydrogenation
Palladium-catalyzed hydrogenation of a trifluoromethylated enamide precursor achieves high enantioselectivity. A vanadyl complex (V(O)-1) is used to induce asymmetry (83% ee).
Catalytic System
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Substrate : 3-Trifluoromethyl-1-benzyl-enamide
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Catalyst : V(O)-1 (5 mol%)
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Conditions : H₂ (50 psi), i-PrOH, 25°C, 24 hours
Reductive Amination Strategies
Reductive amination offers a route to introduce both benzyl and trifluoromethyl groups in a single step.
Two-Step Reductive Amination
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Imine Formation : Benzylamine reacts with 3-trifluoromethyl-piperazin-2-one in ethanol.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine.
Data
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Imine precursor : 3-Trifluoromethyl-piperazin-2-one (2.0 mmol)
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Reducing agent : NaBH₃CN (2.5 equiv)
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Solvent : MeOH, 0°C → 25°C, 6 hours
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Chemical Reactions Analysis
Types of Reactions: (S)-1-Benzyl-3-trifluoromethyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield de-trifluoromethylated products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl groups using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or tetrahydrofuran (THF).
Substitution: NaH, NaOMe, in polar aprotic solvents like DMSO or acetonitrile (CH3CN).
Major Products:
Oxidation: N-oxides of (S)-1-Benzyl-3-trifluoromethyl-piperazine.
Reduction: De-trifluoromethylated derivatives.
Substitution: Substituted benzyl or trifluoromethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-1-Benzyl-3-trifluoromethyl-piperazine has been investigated for its potential therapeutic applications. Research indicates that it may exhibit biological activities such as:
- Antimicrobial Properties : Studies have shown that piperazine derivatives can possess significant antibacterial and antifungal activities. For instance, compounds similar to (S)-1-benzyl-3-trifluoromethyl-piperazine have been evaluated against various pathogens, demonstrating efficacy in inhibiting growth .
- Neurological Disorders : The compound's interaction with neurotransmitter receptors suggests potential use in treating neurological disorders. Its ability to modulate receptor activity can influence conditions such as depression and anxiety .
- Cancer Research : Investigations into the compound's effects on cancer cell lines have revealed promising results. It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving tubulin polymerization inhibition .
Biochemical Studies
The compound is utilized in biochemical research to explore cellular signaling pathways. Its interaction with specific receptors can elucidate mechanisms underlying various physiological processes:
- Signal Transduction : By modulating receptor activity, (S)-1-benzyl-3-trifluoromethyl-piperazine aids in understanding signal transduction pathways that are critical in cellular communication.
- Enzyme Interaction : The compound has been studied for its ability to interact with enzymes, influencing metabolic pathways and gene expression. This property makes it valuable for investigating metabolic disorders and developing enzyme inhibitors .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of (S)-1-benzyl-3-trifluoromethyl-piperazine against Staphylococcus aureus and Escherichia coli using standard disk diffusion methods. Results indicated that the compound exhibited significant inhibitory activity, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Study
In a recent investigation, (S)-1-benzyl-3-trifluoromethyl-piperazine was tested on various cancer cell lines to assess its cytotoxic effects. The compound demonstrated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction through tubulin polymerization inhibition being elucidated through molecular modeling studies .
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-3-trifluoromethyl-piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. Detailed studies on its binding affinity and interaction with target proteins are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
Substituent Position and Physicochemical Properties
Piperazine derivatives are highly tunable, with substituent position and electronic properties dictating their behavior. Below is a comparison of key analogues:
Key Observations :
- Trifluoromethyl vs.
- Benzyl vs. Phenyl Substituents : The benzyl group in (S)-1-Benzyl-3-CF₃-piperazine introduces a flexible spacer between the piperazine and aromatic ring, unlike TFMPP or mCPP, where substituents are directly on the phenyl ring. This may alter conformational dynamics in biological targets .
Enantioselectivity and Chirality
The (S)-configuration in the target compound is critical for applications requiring stereochemical precision. For example, (R)-3-benzyl-1-((R)-1-phenylethyl)piperazine is synthesized via chiral pool strategies using α-amino acids, emphasizing the importance of enantiopurity in drug development .
Biological Activity
(S)-1-Benzyl-3-trifluoromethyl-piperazine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(S)-1-Benzyl-3-trifluoromethyl-piperazine features a piperazine ring substituted with a benzyl group and a trifluoromethyl group. The trifluoromethyl group significantly enhances the compound's lipophilicity, which may influence its interaction with biological membranes and molecular targets.
| Property | Description |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 227.22 g/mol |
| Solubility | Soluble in organic solvents |
| Lipophilicity | High due to trifluoromethyl substitution |
The biological activity of (S)-1-Benzyl-3-trifluoromethyl-piperazine is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The trifluoromethyl group can enhance binding affinity, leading to modulation of receptor activity.
Key Mechanisms:
- Receptor Interaction: The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Modulation: It has been studied for its potential to inhibit or activate specific enzymes involved in metabolic pathways.
Biological Activity
Research indicates that (S)-1-Benzyl-3-trifluoromethyl-piperazine exhibits various biological activities:
- Psychoactive Effects: Similar to other piperazine derivatives, it has been reported to exhibit stimulant and psychoactive properties. Studies show that compounds like BZP (1-benzylpiperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine) share pharmacological profiles, suggesting potential for recreational use .
- Antidiabetic Potential: A study highlighted the efficacy of piperazine derivatives in inhibiting α-glucosidases, positioning them as potential antidiabetic agents. The presence of a trifluoromethyl group may enhance this activity .
- Neuroprotective Properties: Research indicates that certain piperazine derivatives can induce apoptosis in glial cells, suggesting a possible neuroprotective role under specific conditions .
Study on Psychoactive Properties
A study analyzed urine samples from users of designer piperazines, finding significant concentrations of BZP and TFMPP. This highlights the recreational use of compounds similar to (S)-1-Benzyl-3-trifluoromethyl-piperazine, suggesting it may also be used in similar contexts .
Antidiabetic Activity
Another research effort focused on the antidiabetic effects of piperazine derivatives, demonstrating that compounds with a p-CF3 aryl piperazine pattern exhibited strong inhibition against α-glucosidases, with IC values significantly lower than standard drugs like acarbose .
Comparative Analysis
To better understand the unique properties of (S)-1-Benzyl-3-trifluoromethyl-piperazine, it is useful to compare it with other related compounds:
| Compound | Biological Activity |
|---|---|
| 1-Benzylpiperazine (BZP) | Stimulant effects; recreational use |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Anxiolytic effects; potential antidepressant |
| 1-(2,3-Dichlorophenyl)piperazine | Investigated for antipsychotic properties |
Q & A
Q. Advanced Research Focus
- Molecular Docking : Derivatives with trifluoromethyl and benzyl groups are docked into target receptors (e.g., CCR5 for HIV entry inhibition) using software like AutoDock Vina. Key interactions include π-π stacking with aromatic residues and hydrogen bonding via the piperazine nitrogen .
- QSAR Modeling : Substituent effects (e.g., electron-withdrawing CF₃) correlate with antiviral IC₅₀ values. Meta-substituted phenyl groups enhance receptor selectivity over muscarinic targets .
What pharmacological targets are associated with (S)-1-Benzyl-3-trifluoromethyl-piperazine?
Q. Basic Research Focus
- HIV-1 Entry Inhibition : Piperazine-based CCR5 antagonists (e.g., Sch-350634) block viral entry by competing with gp120 binding. In vitro assays using PBMCs show IC₅₀ values <100 nM .
- Androgen Receptor Antagonism : Derivatives like YM580 exhibit potent antiandrogenic activity (ED₅₀ = 2.2 mg/kg in rat models) by disrupting AR-coactivator interactions .
How do reaction conditions influence the yield and stereoselectivity of piperazine derivatives?
Q. Advanced Research Focus
What strategies mitigate stability issues during storage of (S)-1-Benzyl-3-trifluoromethyl-piperazine?
Q. Basic Research Focus
- Light Sensitivity : Store in amber vials under argon to prevent photodegradation of the benzyl group.
- Moisture Sensitivity : Lyophilization or storage with molecular sieves prevents hydrolysis of the trifluoromethyl moiety .
- Temperature : Long-term stability requires refrigeration (4°C), as evidenced by NMR monitoring of degradation products .
How can enantiomeric purity be validated without chiral chromatography?
Q. Advanced Research Focus
- Polarimetry : Specific rotation ([α]D²⁸) comparisons with literature values (e.g., +19.4° for (S)-isomers in methanol) .
- Derivatization : Formation of diastereomeric salts with chiral acids (e.g., L-tartaric acid) followed by ¹⁹F NMR analysis .
What are the limitations of current synthetic routes for scale-up?
Q. Advanced Research Focus
- Cost of Iridium Catalysts : High catalyst loading (2.5 mol%) increases production costs. Ligand optimization (e.g., phosphoramidites) improves turnover numbers .
- Low Yields in Polar Solvents : DMF complicates large-scale purification. Alternatives like MeCN/water biphasic systems are being explored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
